![molecular formula C8H10FNS B3199562 1-[(2-Aminoethyl)sulfanyl]-2-fluorobenzene CAS No. 1016891-91-0](/img/structure/B3199562.png)
1-[(2-Aminoethyl)sulfanyl]-2-fluorobenzene
Overview
Description
1-(2-Aminoethyl)sulfanyl]-2-fluorobenzene, or FASF, is a synthetic organic compound that has been studied for its potential applications in pharmaceutical and biochemical research. It belongs to the class of compounds known as sulfonamides and is a derivative of benzene. FASF has been studied for its ability to interact with proteins and enzymes, as well as its potential to modulate cell signaling pathways.
Scientific Research Applications
Synthesis of Complex Organic Compounds
A study focused on the practical synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate in manufacturing non-steroidal anti-inflammatory materials. This research highlights innovative methods for synthesizing fluorinated compounds, which may offer insights into approaches for working with "1-[(2-Aminoethyl)sulfanyl]-2-fluorobenzene" in pharmaceutical contexts (Qiu et al., 2009).
Metal Complexes and Crystal Structures
Research into the crystal structures of metal(II) 2-fluorobenzoate complexes with various N-donor ligands contributes to the understanding of how "1-[(2-Aminoethyl)sulfanyl]-2-fluorobenzene" might interact with metals, potentially informing its use in materials science or catalysis (Öztürkkan & Necefoğlu, 2022).
Sulfonamide-Based Medicinal Chemistry
Sulfonamide derivatives, including those related to the structure of "1-[(2-Aminoethyl)sulfanyl]-2-fluorobenzene," have been found to display a broad bioactive spectrum, offering potential applications in antimicrobial, anticancer, and anti-inflammatory therapies (Shichao et al., 2016).
Environmental Applications
The degradation of polyfluoroalkyl chemicals in the environment, relevant to the study of "1-[(2-Aminoethyl)sulfanyl]-2-fluorobenzene," has been explored, highlighting the pathways and mechanisms by which these compounds are broken down, which is crucial for assessing their environmental impact (Liu & Avendaño, 2013).
Novel Applications in Protein Design
The incorporation of fluorinated amino acids into proteins, aiming to enhance their stability and biological properties, offers a perspective on how "1-[(2-Aminoethyl)sulfanyl]-2-fluorobenzene" might be used in bioengineering and protein design (Buer & Marsh, 2012).
properties
IUPAC Name |
2-(2-fluorophenyl)sulfanylethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FNS/c9-7-3-1-2-4-8(7)11-6-5-10/h1-4H,5-6,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMQOBNMJTFEKLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)F)SCCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-Aminoethyl)sulfanyl]-2-fluorobenzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(5-Carbamoylpyridin-2-yl)amino]acetic acid](/img/structure/B3199479.png)
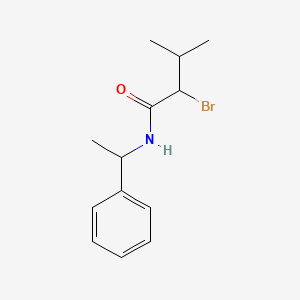


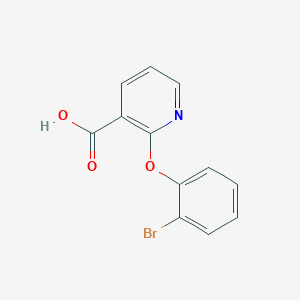


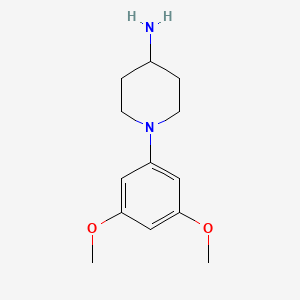
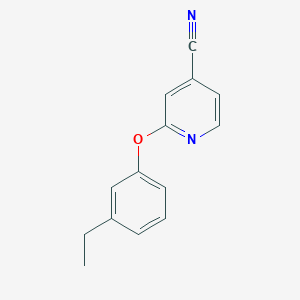
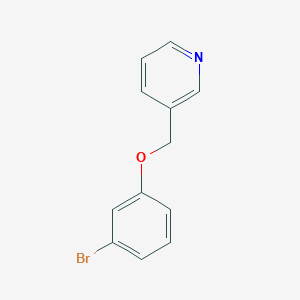
![3-[(Phenylmethoxy)methyl]benzoic acid](/img/structure/B3199559.png)
![2-[Benzyl(methyl)amino]propanoic acid](/img/structure/B3199573.png)

![1-[(4-Aminophenyl)methyl]-1,2-dihydropyridin-2-one](/img/structure/B3199585.png)